molecular formula C17H15NO3 B14119461 N-(4-Allyloxycarbonylphenyl)benzamide

N-(4-Allyloxycarbonylphenyl)benzamide

Cat. No.: B14119461
M. Wt: 281.30 g/mol
InChI Key: PAVDGHFBDZSQFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Allyloxycarbonylphenyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and mild, providing high yields and an eco-friendly process.

Industrial Production Methods

Industrial production methods for benzamide derivatives, including this compound, often involve similar condensation reactions. The use of solid acid catalysts and ultrasonic irradiation can be scaled up for industrial applications, ensuring efficient and sustainable production processes .

Chemical Reactions Analysis

Types of Reactions

N-(4-Allyloxycarbonylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzamide derivatives .

Scientific Research Applications

N-(4-Allyloxycarbonylphenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Allyloxycarbonylphenyl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is likely to interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways involved would require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Allyloxycarbonylphenyl)benzamide include:

Uniqueness

This compound is unique due to its specific allyloxycarbonyl group, which may confer distinct chemical and biological properties compared to other benzamide derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

prop-2-enyl 4-benzamidobenzoate

InChI

InChI=1S/C17H15NO3/c1-2-12-21-17(20)14-8-10-15(11-9-14)18-16(19)13-6-4-3-5-7-13/h2-11H,1,12H2,(H,18,19)

InChI Key

PAVDGHFBDZSQFG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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